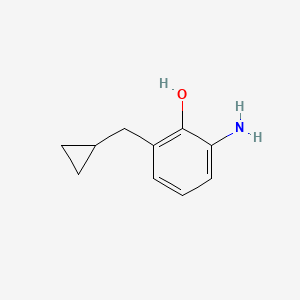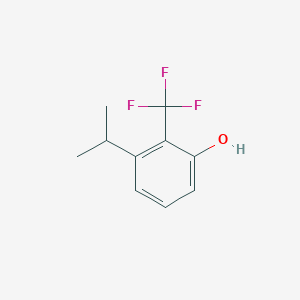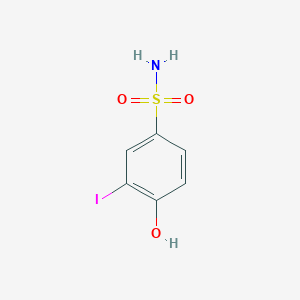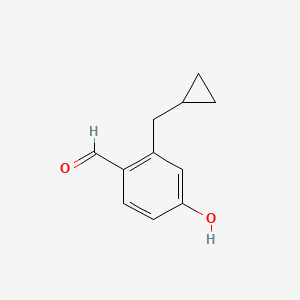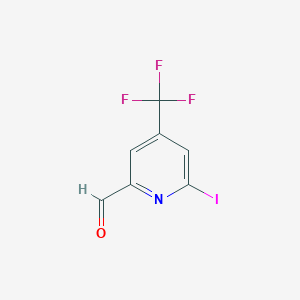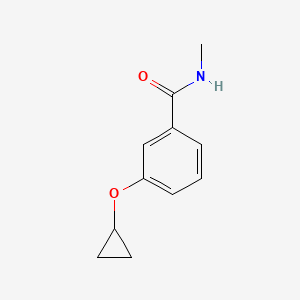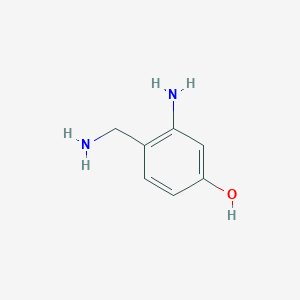
3-Amino-4-(aminomethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(aminomethyl)phenol is an organic compound with the molecular formula C7H10N2O. It contains a phenol group substituted with an amino group at the 3-position and an aminomethyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-Amino-4-(aminomethyl)phenol involves the Petasis borono-Mannich reaction. This reaction utilizes salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic Fe3O4 nanoparticles as a catalyst. The reaction conditions are mild, and the process yields high amounts of the desired product in a short time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of the Petasis borono-Mannich reaction can be scaled up for industrial applications. The use of magnetic nanoparticles as a catalyst offers advantages such as reusability and good functional group tolerance, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(aminomethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(aminomethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its use in developing pharmaceuticals with antibacterial and antimalarial properties.
Industry: Utilized in the production of hair dye couplers, heat-curable thermosetting surface coatings, and corrosion-inhibiting coatings
Wirkmechanismus
The mechanism of action of 3-Amino-4-(aminomethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The amino and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to antimicrobial, anti-inflammatory, and other therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenol: Similar structure but lacks the aminomethyl group.
3-Aminophenol: Similar structure but lacks the aminomethyl group.
4-Hydroxybenzylamine: Similar structure but with a different substitution pattern
Uniqueness
3-Amino-4-(aminomethyl)phenol is unique due to the presence of both amino and aminomethyl groups on the phenol ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
3-amino-4-(aminomethyl)phenol |
InChI |
InChI=1S/C7H10N2O/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,4,8-9H2 |
InChI-Schlüssel |
ZLPOELJMCUVSCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


